3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Description

BenchChem offers high-quality 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

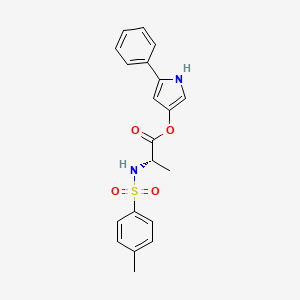

Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZALJYJCTCKOHO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex heterocyclic compound of significant interest in the field of diagnostics and biochemical research.[1] Structurally, it features a central pyrrole ring substituted with a phenyl group at the 5-position and an N-tosylated L-alanine moiety attached via an ester linkage at the 3-position.[1] This unique architecture, particularly its chiral nature due to the L-alanine component, makes it a valuable tool in stereospecific applications and as a substrate for enzymatic reactions.[1] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the primary applications of this compound, with a focus on its role in the detection of human leukocyte elastase for the diagnosis of urinary tract infections.

Chemical and Physical Properties

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, also known by its IUPAC name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate, possesses a molecular formula of C₂₀H₂₀N₂O₄S and a molecular weight of approximately 384.45 g/mol .[1][2][3][4][5] It is typically a solid at room temperature and should be stored in a dry, sealed container.[6]

| Property | Value | Source(s) |

| CAS Number | 99740-00-8 | [3][4][5] |

| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][3][4][5] |

| Molecular Weight | 384.45 g/mol | [1][2][4][7] |

| Melting Point | 153-155 °C | [5] |

| Boiling Point | 613.3 °C at 760 mmHg (Predicted) | [5] |

| Physical Form | Solid | [6] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |

| Purity | Typically ≥95% | [4][6][7] |

Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multi-step process that involves the initial formation of the precursor, 3-hydroxy-5-phenylpyrrole, followed by its esterification with N-tosyl-L-alaninyl chloride. The following protocol is adapted from established procedures.[8]

Part 1: Synthesis of 3-hydroxy-5-phenylpyrrole

The precursor, 3-hydroxy-5-phenylpyrrole, can be synthesized from N-acetyl-3-acetoxy-5-phenylpyrrole via a deacetylation and hydrolysis reaction.

Experimental Protocol:

-

Deoxygenation and Suspension: A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (0.15 mol) is deoxygenated by stirring under a flowing argon stream for 10 minutes. The deoxygenated solid is then suspended in deoxygenated methanol (379 mL) and cooled to -6 °C in a methanol/dry-ice bath under an inert gas atmosphere.

-

Base Hydrolysis: The cooled suspension is rapidly treated with an ice-cold, deoxygenated solution of 2N NaOH (300 mL). The reaction temperature will rise to approximately 18 °C, and the mixture will become homogeneous.

-

Crystallization: As the reaction mixture cools, 3-hydroxy-5-phenylpyrrole will separate as fine crystals.

-

Isolation and Purification: The crystalline product is isolated by filtration, washed with deoxygenated water, and dried under vacuum to yield 3-hydroxy-5-phenylpyrrole.

Part 2: Esterification to Yield 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

The final product is synthesized by the esterification of 3-hydroxy-5-phenylpyrrole with freshly prepared N-tosyl-L-alaninyl chloride.

Experimental Protocol:

-

Preparation of N-tosyl-L-alaninyl chloride: A mixture of N-tosyl-L-alanine (13 mmol) and thionyl chloride (6 mL) is heated for 90 minutes at 50 °C. The reaction mixture is then diluted with 50 mL of dry hexane, stirred rapidly, and chilled. The solid N-tosyl-L-alaninyl chloride is collected by filtration.[8]

-

Reaction Setup: A solution of anhydrous tetrahydrofuran (THF, 450 mL), pyridine (0.542 mol), and trifluoroacetic acid (1.10 mol) is prepared and maintained at 0 °C under an inert gas atmosphere.[8]

-

Esterification: To the cooled solution, 3-hydroxy-5-phenylpyrrole (0.45 mol) is added in one portion, followed immediately by the dropwise addition of a solution of freshly prepared N-tosyl-L-alaninyl chloride (0.54 mol) in anhydrous THF (450 mL) over 5-10 minutes. The resulting mixture is stirred for 15 minutes at 0 °C.[8]

-

Quenching and Extraction: The reaction is quenched by the addition of a 1.0 M aqueous citric acid solution (315 mL) and ethyl acetate (1.35 L). The organic layer is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[8]

-

Purification: The crude 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford the final product as a solid.

Caption: Synthetic workflow for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

¹H NMR Spectral Data

The proton NMR spectrum provides characteristic signals for the various protons within the molecule.[1]

| Proton Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrole NH | 10.0-11.0 | br s | 1H |

| Tosyl aromatic H | 7.3-7.8 | d | 4H |

| Phenyl H (ortho) | 7.6-7.8 | d | 2H |

| Phenyl H (meta) | 7.3-7.5 | t | 2H |

| Phenyl H (para) | 7.2-7.4 | t | 1H |

| Pyrrole H-4 | 6.7-6.9 | dd | 1H |

| Pyrrole H-2 | 6.2-6.4 | dd | 1H |

| Alanine CH | 4.1-4.3 | q | 1H |

| Tosyl CH₃ | 2.3-2.5 | s | 3H |

| Alanine CH₃ | 1.3-1.5 | d | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule.[1]

| Carbon Assignment | ¹³C Chemical Shift (ppm) | Functional Group |

| Ester C=O | 170-175 | Carbonyl carbon |

| Aromatic C (tosyl) | 128-145 | Aromatic carbons |

| Pyrrole C-5 | 132-138 | Substituted pyrrole carbon |

| Aromatic C (phenyl) | 125-140 | Aromatic carbons |

| Aromatic C (pyrrole) | 108-125 | Heteroaromatic carbons |

| Pyrrole C-3 | 98-105 | Substituted pyrrole carbon |

| Alanine CH | 50-55 | α-Carbon of alanine |

| Tosyl CH₃ | 21-22 | Aromatic methyl |

| Alanine CH₃ | 18-20 | Aliphatic methyl |

Application in Diagnostics: Detection of Urinary Tract Infections

The primary and most well-documented application of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is as a key reagent in diagnostic test strips, such as Ames LEUKOSTIX®, for the detection of human leukocyte elastase (HLE) in urine.[9] The presence of HLE is a strong indicator of pyuria, which is associated with urinary tract infections (UTIs).[9]

Mechanism of Action

The detection method relies on a two-step enzymatic and colorimetric reaction:

-

Enzymatic Hydrolysis: Human leukocyte elastase, a serine protease present in neutrophils, catalyzes the hydrolysis of the ester bond in 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This reaction releases the N-tosyl-L-alanine moiety and the chromogenic precursor, 3-hydroxy-5-phenylpyrrole (HOPPy).[9] Kinetic studies have shown that this substrate is highly reactive towards HLE, with deacylation being the rate-limiting step.[9] The presence of enhancers like decanol can accelerate the enzymatic hydrolysis to near diffusion-controlled limits.[9]

-

Diazo Coupling Reaction: The liberated 3-hydroxy-5-phenylpyrrole then undergoes a diazo coupling reaction with a diazonium salt, such as 4-diazo-3-hydroxy-1-napthylsulfonate, which is also impregnated on the reagent strip.[9] This electrophilic aromatic substitution reaction forms a highly colored azo dye, typically purple, indicating a positive result for the presence of leukocyte elastase.[9]

Caption: Mechanism of UTI detection using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Conclusion

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole stands out as a specialized and highly effective biochemical reagent. Its well-defined chemical properties and the availability of a robust synthetic route make it accessible for research and development. The clever application of its specific hydrolysis by human leukocyte elastase, coupled with a sensitive colorimetric detection method, has solidified its importance in the field of clinical diagnostics for the rapid and reliable screening of urinary tract infections. This guide serves as a foundational resource for professionals seeking to understand and utilize this important molecule in their research and development endeavors.

References

-

A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed. [Link]

- Method for preparing 3-hydroxy pyrroles and esters thereof.

-

DIAZOTISATION AND COUPLING. PHARMD GURU. [Link]

-

The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound. PubMed. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | C20H20N2O4S | CID 13785328. PubChem. [Link]

-

Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. RSC Publishing. [Link]

-

23.6: Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]

-

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. LookChem. [Link]

-

Diazotisation and coupling reaction. Slideshare. [Link]

-

Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Okayama University Scientific Achievement Repository. [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

-

[Human leukocyte elastase]. PubMed. [Link]

-

Leukocyte Elastase. National Center for Biotechnology Information. [Link]

-

Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. National Institutes of Health. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

- Esters of benzoxa(thia)zole-2-carboxylic acids.

- 3-(substituted phenyl) pyrrole derivatives and methods of producing them.

Sources

- 1. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]

- 2. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | C20H20N2O4S | CID 13785328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]

- 4. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole 95% | CAS: 99740-00-8 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [sigmaaldrich.com]

- 7. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | CymitQuimica [cymitquimica.com]

- 8. US4774340A - Method for preparing 3-hydroxy pyrroles and esters thereof - Google Patents [patents.google.com]

- 9. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with applications in biochemical assays and potential for further development in medicinal chemistry.[1][2] This document details the strategic considerations, key intermediates, and step-by-step protocols for the synthesis of this target molecule. The guide is structured to provide not only a reproducible methodology but also a deeper understanding of the chemical principles and experimental nuances involved in the synthesis.

Introduction

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex organic molecule characterized by a 5-phenyl-substituted pyrrole core, with an N-Tosyl-L-alanine moiety attached at the 3-position via an ester linkage.[1] The presence of the L-alanine-derived stereocenter makes this a chiral molecule, opening avenues for its use in stereospecific applications.[1] Its primary documented use is as a substrate for the detection of human leukocyte elastase, a biomarker for urinary tract infections.[3] The synthesis of this molecule requires a multi-step approach that carefully controls the formation of the pyrrole ring and the subsequent esterification, all while preserving the stereochemical integrity of the L-alanine component.

This guide will focus on a validated synthetic route, commencing with the preparation of the key precursors, leading to the formation of the crucial 3-hydroxy-5-phenylpyrrole intermediate, and culminating in the final esterification to yield the target compound.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole reveals two primary building blocks: 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine. The key bond disconnection is the ester linkage, suggesting a late-stage esterification as the final step in the synthesis.

Figure 1: Retrosynthetic analysis of the target molecule.

The synthesis of 3-hydroxy-5-phenylpyrrole can be approached through various methods, with a notable route proceeding from N-acetyl-3-acetoxy-5-phenylpyrrole. The synthesis of N-Tosyl-L-alanine is a standard procedure starting from L-alanine and p-toluenesulfonyl chloride.

Synthesis of Precursors

Synthesis of N-Tosyl-L-alanine

N-Tosyl-L-alanine serves as the chiral acyl donor in the final esterification step. Its synthesis is a straightforward tosylation of the amino group of L-alanine.

Experimental Protocol:

-

Dissolve L-alanine (1.11 moles) in 2.25 L of 1N aqueous sodium hydroxide and cool the solution to 5 °C with stirring.[4]

-

Slowly add a solution of p-toluenesulfonyl chloride (1.11 moles) in 450 mL of toluene.[4]

-

Allow the mixture to stir at ambient temperature for 20 hours.[4]

-

Separate the aqueous and organic layers.

-

Acidify the chilled aqueous layer to pH 1 with concentrated hydrochloric acid to precipitate the product.[4]

-

Collect the white solid by filtration, wash with water, and dry to yield N-Tosyl-L-alanine.[4]

Table 1: Characterization Data for N-Tosyl-L-alanine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₄S | [5] |

| Molecular Weight | 243.28 g/mol | [5] |

| Melting Point | 134-135 °C | [4] |

| ¹H NMR (DMSO-d₆) | δ 1.20 (d, J=7 Hz, 3H), 2.40 (s, 3H), 3.85 (p, J=8 Hz, 1H), 7.41 (d, J=8 Hz, 2H), 7.75 (d, J=8 Hz, 2H), 8.03 (br d, J=8 Hz, 1H) | [4] |

| IR (CHCl₃) cm⁻¹ | 1726, 1340, 1165, 1095 | [4] |

Synthesis of N-Tosyl-L-alaninyl Chloride

For the esterification, the carboxylic acid of N-Tosyl-L-alanine is activated by converting it to the corresponding acid chloride.

Experimental Protocol:

-

Heat a mixture of N-Tosyl-L-alanine (13 mmol) and thionyl chloride (6 mL) at 50 °C for 1.5 hours.

-

Dilute the reaction mixture with dry hexane (50 mL) and stir rapidly while chilling.

-

Collect the solid product by filtration to obtain N-Tosyl-L-alaninyl chloride.

Synthesis of the Pyrrole Core: 3-Hydroxy-5-phenylpyrrole

The synthesis of the key intermediate, 3-hydroxy-5-phenylpyrrole, is achieved via the deprotection of N-acetyl-3-acetoxy-5-phenylpyrrole.

Synthesis of N-Acetyl-3-acetoxy-5-phenylpyrrole (Starting Material)

Table 2: Properties of N-Acetyl-3-acetoxy-5-phenylpyrrole

| Property | Value | Reference |

| CAS Number | 100750-39-8 | [6] |

| Molecular Formula | C₁₄H₁₃NO₃ | [6] |

| Molecular Weight | 243.26 g/mol | [6] |

Synthesis of 3-Hydroxy-5-phenylpyrrole

Experimental Protocol:

-

Suspend a finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (0.15 mol) in deoxygenated methanol (379 mL) under an inert argon atmosphere and cool to -6 °C.

-

Rapidly add an ice-cold, deoxygenated solution of 2N NaOH (300 mL). The reaction temperature will rise.

-

After approximately 3 minutes, the reaction mixture should become homogeneous.

-

After 10 minutes from the addition of base, quench the reaction by adding a 1.0 M aqueous citric acid solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, filter, and evaporate the solvent to yield 3-hydroxy-5-phenylpyrrole.

Table 3: Characterization Data for 3-Hydroxy-5-phenylpyrrole

| Property | Value | Reference |

| CAS Number | 100750-40-1 | [3][10] |

| Molecular Formula | C₁₀H₉NO | [3][10] |

| Molecular Weight | 159.18 g/mol | [3][10] |

| Appearance | Light pink needles | [3] |

| Melting Point | 304-307 °C | [3] |

Final Synthesis Step: Esterification

The culmination of the synthesis is the esterification of 3-hydroxy-5-phenylpyrrole with the previously prepared N-Tosyl-L-alaninyl chloride.

Figure 2: Final esterification step overview.

Experimental Protocol:

-

Prepare a solution of anhydrous tetrahydrofuran (THF, 450 mL), pyridine (0.542 mol), and trifluoroacetic acid (1.10 mol) and maintain it at 0 °C under an inert gas atmosphere.

-

Add 3-hydroxy-5-phenylpyrrole (0.45 mol) to the solution in one portion.

-

Immediately follow with the dropwise addition of a solution of freshly prepared N-Tosyl-L-alaninyl chloride (0.54 mol) in anhydrous THF (450 mL) over 5-10 minutes.

-

Stir the resulting mixture for 15 minutes at 0 °C.

-

Quench the reaction by adding a 1.0M aqueous citric acid solution (315 mL) and ethyl acetate (1.35 L).

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization to yield 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Table 4: Characterization Data for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

| Property | Value | Reference |

| CAS Number | 99740-00-8 | [1] |

| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2][11][12] |

| Molecular Weight | 384.45 g/mol | [1][2][11] |

| Melting Point | 153-155 °C | [11] |

| Appearance | Solid | [12] |

Alternative Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis

While the previously detailed route is a validated pathway, it is instructive for the research scientist to be aware of alternative methods for constructing the core pyrrole ring. The Paal-Knorr synthesis is a classical and versatile method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds.[13][14][15][16]

Mechanism Overview:

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[15][16] The mechanism proceeds through the following key steps:

-

Nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[14]

-

Intramolecular cyclization via the attack of the nitrogen on the second carbonyl group.[13]

-

Dehydration of the resulting cyclic intermediate to form the aromatic pyrrole ring.[13][14]

Figure 3: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

For the synthesis of 3-hydroxy-5-phenylpyrrole via a Paal-Knorr approach, a suitably substituted 1,4-dicarbonyl precursor would be required. The development of such a precursor presents its own synthetic challenges but offers a convergent and potentially modular route to various substituted pyrroles.

Conclusion

This technical guide has outlined a reliable and detailed synthetic pathway for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. By providing step-by-step protocols for the synthesis of the key precursors and the final product, along with relevant characterization data, this document serves as a valuable resource for researchers in organic synthesis and drug development. The inclusion of the Paal-Knorr synthesis as an alternative strategy for the formation of the pyrrole core further enhances the utility of this guide by presenting a broader synthetic context. The successful synthesis of this chiral molecule hinges on careful experimental execution, particularly in the handling of air- and moisture-sensitive reagents and intermediates.

References

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

- BenchChem. (n.d.). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway.

-

PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-phenylpyrrole. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Retrieved from [Link]

-

G-Biosciences. (n.d.). N-Tosyl-L-alanine 3-indoxyl Ester. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene).

-

Pharmaffiliates. (n.d.). 100750-39-8| Chemical Name : N-Acetyl-3-acetoxy-5-phenylpyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Tosyl-L-alanine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 3-Hydroxy-5-phenylpyrrole (CAS 100750-40-1) Supplier [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. usbio.net [usbio.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 3-Hydroxy-5-phenylpyrrole | C10H9NO | CID 4429535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Abstract: This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with potential applications in biochemical diagnostics and as a synthetic intermediate. The guide details the compound's chemical identity, a proposed synthetic pathway based on established methodologies, and its physicochemical properties. Furthermore, it explores its application as a chromogenic substrate for enzyme detection, supported by a mechanistic workflow. The broader biological context of the phenylpyrrole scaffold is also discussed to highlight potential avenues for future research and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Structure

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is an organic compound featuring a central pyrrole ring substituted with a phenyl group at the 5-position and an N-tosylated L-alanine moiety attached via an ester linkage at the 3-position[1]. The presence of the L-alanine derivative confers chirality to the molecule, making it a potentially valuable tool in stereoselective synthesis and for probing chiral recognition in biological systems[1].

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (S)-5-phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate |

| Synonyms | 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate, N-[(4-Methylphenyl)-sulfonyl]-L-alanine 5-phenyl-1H-pyrrol-3-yl ester[1] |

| CAS Number | 99740-00-8[2] |

| Molecular Formula | C₂₀H₂₀N₂O₄S[2][3] |

| Molecular Weight | 384.45 g/mol [2][3] |

Synthesis and Purification

The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole can be achieved through a multi-step process that involves the formation of the core pyrrole structure followed by esterification with the protected amino acid. A plausible and efficient approach is outlined below, based on a patented method[4].

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two key precursors: 3-hydroxy-5-phenylpyrrole and N-tosyl-L-alaninyl chloride. This approach simplifies the synthesis into the formation of a substituted pyrrole and the subsequent coupling with a protected amino acid.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, adapted from a patented procedure:[4]

-

Preparation of 3-hydroxy-5-phenylpyrrole: Synthesize this intermediate using an appropriate 1,4-dicarbonyl precursor and ammonia via the Paal-Knorr synthesis.[5][6][7][8]

-

Preparation of N-tosyl-L-alaninyl chloride: In a fume hood, carefully add thionyl chloride to N-tosyl-L-alanine and gently reflux the mixture until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure.

-

Esterification:

-

Dissolve 3-hydroxy-5-phenylpyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C under an inert atmosphere.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of freshly prepared N-tosyl-L-alaninyl chloride (1.2 eq) in anhydrous THF to the reaction mixture.

-

Stir the reaction at 0°C for 15 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is provided below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 153-155 °C | [2] |

| Boiling Point (Predicted) | 613.3 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.287 g/cm³ | [2] |

| LogP (Predicted) | 4.73420 | [2] |

| Storage Conditions | Sealed in dry, Room Temperature | [2] |

Applications and Mechanism of Action

Biochemical Reagent for Enzyme Detection

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole has been identified as a useful compound for the detection of analytes in human urine.[3] Its structure suggests it can function as a chromogenic substrate for certain enzymes, such as esterases. The enzymatic cleavage of the ester bond would release 3-hydroxy-5-phenylpyrrole, which can then react with a diazonium salt to produce a colored azo dye, allowing for colorimetric detection.[9] This principle is similar to that used in other diagnostic tests employing indoxyl esters.[10][11][12][13][14]

Caption: Proposed mechanism for enzyme detection.

Potential in Drug Development

The phenylpyrrole scaffold is a key structural motif in a number of biologically active compounds, including antifungal agents like fenpiclonil and fludioxonil.[15][16] These compounds are known to have significant physiological impacts on fungal pathogens.[16] Pyrrole derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[17][18] The incorporation of an N-tosyl-L-alanine moiety could serve as a prodrug strategy to improve the pharmacokinetic properties of a parent molecule or to target specific transporters.[19]

Biological Context and Future Directions

The phenylpyrrole class of compounds has a well-documented history as effective antifungal agents.[15][16][20] Their mechanism often involves the disruption of signal transduction pathways in fungi.[16] While the specific biological activity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole has not been extensively reported, its structural similarity to these known bioactive molecules suggests that it could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Future research could focus on:

-

Screening 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and its analogs for antifungal, antibacterial, and anticancer activity.

-

Investigating its potential as a prodrug by modifying the amino acid and protecting group to tune its enzymatic lability and targeting capabilities.

-

Exploring its use as a chiral building block in the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a well-defined chemical entity with established synthetic routes and promising applications in biochemical diagnostics. Its core phenylpyrrole structure and chiral side chain also position it as an interesting candidate for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, properties, and potential uses, serving as a valuable resource for researchers in the field.

References

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Substrate-controlled divergent synthesis of enaminones and pyrroles from indolizines and nitroso compounds. RUA. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

The synthesis of pyrroles using enaminone precursors. [Link]

-

Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. [Link]

-

Synthesis of pyrroles from N‐propargyl β‐enaminones. ResearchGate. [Link]

-

Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

A facile and efficient synthesis of multisubstituted pyrroles from enaminoesters and nitroolefins. Semantic Scholar. [Link]

- Method for preparing 3-hydroxy pyrroles and esters thereof.

-

N-Tosyl-L-alanine 3-indoxyl Ester: A Precise Tool for Enzyme Activity Monitoring. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrrole Derivatives: Exploring Their Diverse Biological Activities. [Link]

-

Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. PubMed. [Link]

-

Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. MDPI. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. PMC - NIH. [Link]

- Composition, method and test device for determining the presence of leukocyte cells, esterase or protease in a test sample.

-

N-Tosyl-L-alanine 3-indoxyl Ester. G-Biosciences. [Link]

-

3-Hydroxy-5-phenylpyrrole. PubChem - NIH. [Link]

-

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. LookChem. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. PubMed. [Link]

-

Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]

-

A novel chemical approach to drug delivery: lipidic amino acid conjugates. PubMed. [Link]

-

Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants. MDPI. [Link]

-

Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. CORE. [Link]

Sources

- 1. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]

- 2. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]

- 3. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | CymitQuimica [cymitquimica.com]

- 4. US4774340A - Method for preparing 3-hydroxy pyrroles and esters thereof - Google Patents [patents.google.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. EP0698600A1 - Composition, method and test device for determining the presence of leukocyte cells, esterase or protease in a test sample - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. N-Tosyl-L-alanine 3-indoxyl ester | 75062-54-3 | T-3990 [biosynth.com]

- 12. N-Tosyl-L-alanine 3-indoxyl Ester [gbiosciences.com]

- 13. moleculardepot.com [moleculardepot.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel chemical approach to drug delivery: lipidic amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. It is the foundational data upon which mechanism of action, structure-activity relationships (SAR), and safety profiles are built. This guide provides an in-depth, multi-technique workflow for the complete structural elucidation of a novel chiral molecule, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. We will proceed with a logical, evidence-based approach, integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The proposed constitution will be further corroborated by computational modeling, and the absolute stereochemistry will be unequivocally confirmed using X-ray crystallography. Each step is detailed with the underlying scientific rationale, reflecting a field-proven strategy for tackling complex structural challenges.

Introduction: The Imperative for Unambiguous Structure

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2] The pyrrole ring, in particular, is a privileged structure found in numerous biologically active natural products and synthetic drugs. The target molecule, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, combines this heterocyclic core with a chiral amino acid derivative, presenting a multifaceted challenge for structural analysis. An error in assigning connectivity or stereochemistry can have profound consequences, leading to wasted resources and potentially unsafe clinical candidates.

This guide presents a systematic and self-validating workflow to definitively establish the chemical identity of the title compound. The approach is designed to be rigorous, leaving no ambiguity in the final structural assignment.

Initial Characterization: Establishing the Molecular Formula

Before delving into complex connectivity experiments, the first step is to determine the elemental composition. This provides the fundamental building blocks for the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is the first critical checkpoint to validate the proposed structure against empirical data.

Protocol:

-

Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).

-

Process the data to determine the exact mass of the [M+H]⁺ ion.

Expected Result: For the proposed structure C₂₀H₂₀N₂O₄S, the monoisotopic mass is 396.1144 g/mol . The HRMS experiment should yield an m/z value for the [M+H]⁺ ion that corresponds to this calculated mass within a tight error margin (e.g., 397.1217 ± 0.0020).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule. This technique helps to confirm the presence of expected moieties like carbonyls, sulfonyls, and N-H bonds.

Protocol:

-

Place a small amount of the neat compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorptions:

-

~3300 cm⁻¹: N-H stretch (from the pyrrole and tosyl-amide).

-

~1740 cm⁻¹: C=O stretch (ester carbonyl).

-

~1600, 1490 cm⁻¹: C=C stretches (aromatic rings).

-

~1350 and 1160 cm⁻¹: Asymmetric and symmetric S=O stretches (sulfonyl group).

Elucidating the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[3][4][5] A suite of experiments is required to piece together the full connectivity.[6][7]

Workflow for NMR Analysis

The logical progression of NMR experiments is crucial for efficiently solving a structure. Our workflow is designed to build the structure piece by piece, from identifying individual spin systems to connecting them across the entire molecule.

Caption: Systematic workflow for NMR-based structure elucidation.

Detailed NMR Analysis

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. All chemical shifts (δ) are reported in parts per million (ppm).

-

¹H NMR: This experiment provides information on the number and type of proton environments.[5] We expect to see distinct signals for the phenyl ring, the pyrrole ring, the alanine moiety, and the tosyl group.

-

¹³C NMR & DEPT-135: These experiments reveal the carbon skeleton.[3] DEPT-135 is particularly useful as it distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[8][9] It is essential for mapping out contiguous proton spin systems, such as the protons on the phenyl ring and the alanine's CH-CH₃ fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[8][9] It allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the isolated spin systems.[8][9][10] It shows correlations between protons and carbons that are 2-4 bonds away. These "long-range" correlations are the glue that holds the molecular structure together.

Key HMBC Correlations for Structural Confirmation

The following long-range correlations are critical to definitively establish the connectivity of the four key structural fragments: the 5-phenylpyrrole core, the oxygen linker, the alanine unit, and the N-tosyl group.

Caption: Key HMBC correlations confirming fragment connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Correlations

| Fragment | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|---|

| Phenyl | C'₂/C'₆-H | ~7.5 | ~128 | C'₃/C'₅, C'₄, C'₁ | C'₃/C'₅-H |

| C'₃/C'₅-H | ~7.4 | ~129 | C'₂/C'₆, C'₁ | C'₂/C'₆-H, C'₄-H | |

| C'₄-H | ~7.3 | ~127 | C'₂/C'₆ | C'₃/C'₅-H | |

| Pyrrole | N-H | ~8.5 | - | C₂, C₅ | - |

| C₂-H | ~6.8 | ~110 | C₃, C₄, C₅ | C₄-H (weak, ⁴J) | |

| C₄-H | ~6.3 | ~108 | C₂, C₃, C₅, C'₁ | C₂-H (weak, ⁴J) | |

| Alanine | N-H | ~8.0 | - | Cα, C=O | Cα-H |

| Cα-H | ~4.2 | ~55 | Cβ, C=O, C(Tosyl) | N-H, Cβ-H₃ | |

| Cβ-H₃ | ~1.4 (d) | ~20 | Cα, C=O | Cα-H | |

| C=O | - | ~172 | - | - | |

| Tosyl | C''₂/C''₆-H | ~7.8 (d) | ~129 | C''₄, S | C''₃/C''₅-H |

| C''₃/C''₅-H | ~7.3 (d) | ~127 | C''₁, C''₅/C''₃ | C''₂/C''₆-H | |

| CH₃ | ~2.4 (s) | ~21 | C''₄, C''₃/C''₅ | - |

Note: Predicted values are estimates based on typical functional group ranges.[11][12][13][14] d=doublet, s=singlet.

Corroboration and Final Confirmation

While the NMR data provides a robust constitutional assignment, further experiments are required for complete and unambiguous structural proof.

Tandem Mass Spectrometry (MS/MS)

Rationale: MS/MS provides data that corroborates the connectivity established by NMR. By selecting the molecular ion and subjecting it to fragmentation, we can observe cleavage patterns that are characteristic of the proposed structure.[15][16][17][18][19]

Protocol:

-

Using an ion trap or triple quadrupole mass spectrometer, isolate the [M+H]⁺ ion (m/z 397.12).

-

Induce fragmentation using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon).

-

Acquire the spectrum of the resulting fragment ions.

Expected Fragmentation Pathway: Key expected fragments would include the loss of the N-Tosyl-L-alanine group, cleavage at the ester bond, and fragmentation of the tosyl group itself, all of which would provide ions with masses consistent with the proposed structure.

Caption: Predicted major fragmentation pathways in MS/MS.

X-ray Crystallography: The Gold Standard

Rationale: For a chiral molecule, single-crystal X-ray diffraction is the ultimate arbiter of structure.[20][21][22] It provides an unambiguous 3D model of the molecule, confirming not only the constitution but also the absolute configuration of the stereocenter.[23][24] The presence of a sulfur atom (a relatively heavy atom) facilitates the determination of the absolute configuration through anomalous dispersion.[24]

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Solve the phase problem using direct methods and refine the structural model against the collected data.

-

Absolute Configuration Determination: Calculate the Flack parameter. A value close to 0 for the correct enantiomer confirms the absolute stereochemistry assigned (L-alanine in this case).[23]

The resulting crystallographic information file (CIF) provides precise bond lengths, bond angles, and torsional angles, representing the definitive proof of structure.

In Silico Validation: DFT Calculations

Rationale: Computational chemistry provides a powerful method to validate experimental findings.[25][26] By using Density Functional Theory (DFT), we can predict the NMR chemical shifts for the proposed structure and compare them to the experimental values.[27][28][29] A strong correlation between the calculated and observed shifts provides a high degree of confidence in the structural assignment.

Protocol:

-

Perform a conformational search to find the lowest energy conformer of the molecule.

-

Optimize the geometry of the lowest energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Calculate the NMR shielding tensors for the optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Convert the calculated shielding tensors to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

-

Plot the calculated vs. experimental chemical shifts for both ¹H and ¹³C. A linear regression with a high coefficient of determination (R² > 0.99) strongly supports the proposed structure.

Conclusion

The structural elucidation of a novel chemical entity like 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole demands a rigorous, multi-pronged analytical strategy. By systematically integrating data from HRMS, IR, a full suite of 1D and 2D NMR experiments, and MS/MS, a confident constitutional assignment can be made. This assignment is then unequivocally confirmed in three dimensions through single-crystal X-ray diffraction, which also establishes the absolute stereochemistry. Finally, correlation with DFT-calculated NMR shifts provides a powerful in silico validation of the entire process. This comprehensive, self-validating workflow ensures the highest level of scientific integrity and provides the unambiguous structural foundation necessary for advancing drug development and chemical research.

References

-

Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. Available at: [Link]

-

Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Houben-Weyl Methods of Organic Chemistry, Vol. E 21a. Available at: [Link]

-

use of nmr in structure ellucidation. Slideshare. Available at: [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. Available at: [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Available at: [Link]

-

The use of X-ray crystallography to determine absolute configuration. Chirality. Available at: [Link]

-

Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. MDPI. Available at: [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health. Available at: [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Available at: [Link]

-

Absolute Configuration. MIT Department of Chemistry. Available at: [Link]

-

Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. ResearchGate. Available at: [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

-

Synthesis of N-tosyl-L-alanine. PrepChem.com. Available at: [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

-

Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. OUCI. Available at: [Link]

-

A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. Available at: [Link]

-

Special Issue : Novel Heterocyclic Compounds for Drug Discovery. MDPI. Available at: [Link]

-

Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. Available at: [Link]

-

fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

NMR Chemical Shifts. University of Puget Sound. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

3-Hydroxy-5-phenylpyrrole. PubChem. Available at: [Link]

-

Spectroscopic dataset of Hedione's derivatives gathered during process development. National Institutes of Health. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Fragmentation Pattern of Mass Spectrometry. Slideshare. Available at: [Link]

-

Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). HMDB. Available at: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities. KGROUP. Available at: [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]

Sources

- 1. A Review on Medicinally Important Heterocyclic Compounds [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. use of nmr in structure ellucidation | PDF [slideshare.net]

- 5. jchps.com [jchps.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. researchgate.net [researchgate.net]

- 23. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]

- 24. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]

- 25. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift - ProQuest [proquest.com]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS 99740-00-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, identified by CAS number 99740-00-8. The document delves into its chemical and physical properties, synthesis, and primary applications, with a particular focus on its role as a chromogenic substrate for human leukocyte elastase (HLE). This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development, offering insights into its mechanism of action, experimental protocols, and safety considerations.

Introduction and Chemical Identity

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex heterocyclic organic compound.[1] Its structure features a central pyrrole ring substituted with a phenyl group and an N-tosylated L-alanine moiety attached via an ester linkage.[1] The presence of the chiral L-alanine component makes this molecule optically active and suitable for stereospecific applications.[1]

Synonyms: 5-Phenyl-1H-pyrrol-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate, (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 99740-00-8 | [1][2] |

| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2] |

| Molecular Weight | 384.45 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 153-155 °C | [2] |

| Boiling Point (Predicted) | 613.3 ± 65.0 °C | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment | [3] |

Synthesis

The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multi-step process that requires careful control of reaction conditions to maintain the stereochemistry of the L-alanine moiety.[1] While detailed proprietary methods may vary, a general synthetic approach involves the esterification of N-tosyl-L-alanine with a hydroxyl-functionalized 5-phenylpyrrole intermediate.[1] One described method is a deoxygenation reaction starting from N-acetyl-3-acetoxy-5-phenylpyrrole, which is treated with deoxygenated methanol and sodium hydroxide under inert conditions, followed by crystallization to isolate the product.[4] Another potential route involves a [3+2] cycloaddition reaction to construct the pyrrole core.[1]

Due to the complexity of the synthesis, for many research applications, it is often more practical to procure the compound from a reputable chemical supplier.

Spectroscopic Characterization

The structural integrity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum exhibits characteristic absorption bands corresponding to its functional groups. Expected frequencies are detailed in Table 2.

| Functional Group | Expected Frequency (cm⁻¹) | Assignment |

| Pyrrole N-H stretch | 3400-3100 | N-H stretching vibration |

| Aromatic C-H stretch | 3080-3020 | Phenyl and tosyl ring C-H stretches |

| Aliphatic C-H stretch | 2980-2850 | Methyl group vibrations |

| Ester C=O stretch | 1760-1730 | Ester carbonyl stretch |

| Asymmetric S=O stretch | 1350-1320 | Tosyl SO₂ asymmetric stretch |

| Symmetric S=O stretch | 1170-1150 | Tosyl SO₂ symmetric stretch |

| Ester C-O stretch | 1280-1200 | C-O ester linkage |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The proton NMR spectrum shows distinct signals for the aromatic protons of the phenyl and tosyl groups, the pyrrole ring protons, and the protons of the L-alanine moiety. The ¹³C NMR spectrum confirms the presence of all carbon atoms in their respective chemical environments.

Applications in Research and Development

The primary and most well-documented application of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is as a chromogenic substrate for the detection of human leukocyte elastase (HLE).

Mechanism of Action in HLE Detection

Human leukocyte elastase is a serine protease released by neutrophils during an inflammatory response. This compound is used in diagnostic tests to detect the presence of HLE in biological samples, such as urine, which can be an indicator of a urinary tract infection.

The detection mechanism is a two-step enzymatic and chemical process:

-

Enzymatic Hydrolysis: HLE specifically recognizes and cleaves the ester bond in 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This reaction releases the pyrrole moiety, 3-hydroxy-5-phenylpyrrole (HOPPy). Kinetic studies have shown this to be a highly efficient reaction.

-

Diazo Coupling Reaction: The liberated 3-hydroxy-5-phenylpyrrole then undergoes a diazo coupling reaction with a diazonium salt present in the reaction mixture. This coupling results in the formation of a colored azo dye. The intensity of the color is directly proportional to the amount of 3-hydroxy-5-phenylpyrrole released, and therefore to the activity of HLE in the sample. A common diazonium salt used for this purpose is 4-diazo-3-hydroxy-1-napthylsulfonate, which generates a purple color upon coupling.

The overall workflow of this detection method is illustrated in the following diagram:

Caption: Workflow for HLE detection using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Experimental Protocol for HLE Activity Assay

The following is a generalized protocol for a kinetic assay of HLE activity in a 96-well plate format.

Materials:

-

Human Leukocyte Elastase (HLE)

-

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (Substrate)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

-

Diazonium salt (e.g., Fast Red TR Salt)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen azo dye.

Procedure:

-

Substrate Preparation: Prepare a stock solution of the substrate in DMSO. Further dilute the stock solution to the desired working concentration in Assay Buffer immediately before use.

-

Enzyme Preparation: Prepare a stock solution of HLE in Assay Buffer. Serially dilute the enzyme to generate a range of concentrations for the assay.

-

Reaction Setup:

-

Add a defined volume of Assay Buffer to each well.

-

Add the HLE dilutions to the appropriate wells.

-

Add the diazonium salt solution to all wells.

-

To initiate the reaction, add the substrate solution to all wells.

-

-

Incubation and Measurement: Immediately place the microplate in the plate reader and measure the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The plate should be maintained at a constant temperature (e.g., 37°C).

-

Data Analysis: Determine the rate of reaction (V₀) from the linear portion of the absorbance versus time plot. Plot the reaction rates against the corresponding HLE concentrations to determine the enzyme kinetics.

Other Potential Applications

-

Drug Development: Due to its specific interaction with HLE, this compound and its derivatives could be explored as scaffolds for the development of HLE inhibitors, which are of interest for treating inflammatory diseases.

-

Chiral Synthesis: The chiral nature of the molecule makes it a potential building block in asymmetric synthesis.[1]

-

Sensor Development: There is some indication that this compound may be useful for the detection of components in human urine, although the specific mechanisms are not well-defined.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.

Conclusion

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a valuable biochemical tool, particularly for the sensitive and specific detection of human leukocyte elastase. Its well-defined mechanism of action, coupled with a straightforward colorimetric readout, makes it suitable for both research and diagnostic applications. Further exploration of its properties may reveal additional uses in medicinal chemistry and as a chiral building block in organic synthesis. This guide provides a foundational understanding of this compound to aid scientists and researchers in its effective and safe application.

References

- 1. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]

- 2. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole molecular weight

An In-Depth Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8), a chiral heterocyclic compound with significant potential in biochemical and pharmaceutical research. We will delve into its molecular characteristics, synthesis, characterization, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multifaceted organic molecule distinguished by its complex and stereospecific structure.[1] It incorporates several key functional groups that define its chemical behavior and potential utility: a pyrrole core, a phenyl substituent, a chiral L-alanine moiety, and a tosyl protecting group. The molecular formula is C₂₀H₂₀N₂O₄S, and it has a molecular weight of approximately 384.45 g/mol .[1][2][3]

The presence of the L-alanine-derived chiral center makes this compound particularly valuable for applications in stereoselective synthesis and for probing chiral interactions in biological systems.[1] It is primarily recognized as a biochemical reagent for life science research.[4]

Physicochemical and Structural Properties

The compound's physical and chemical properties are dictated by its intricate structure. The tosyl group offers a robust protecting group for the amine, while the ester linkage provides a potential site for enzymatic or chemical cleavage.

Chemical Structure

The IUPAC name for this compound is (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate.[1] Its structure is depicted below.

Caption: 2D Structure of the title compound.

Key Physicochemical Data

The following table summarizes the essential quantitative data for this molecule, compiled from various chemical suppliers.

| Property | Value | Source(s) |

| Molecular Weight | 384.45 g/mol | [1][2][3] |

| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2][5] |

| CAS Number | 99740-00-8 | [1][5][6] |

| Melting Point | 153-155 °C | [3][5] |

| Boiling Point | 613.3 °C (at 760 mmHg, Predicted) | [3][5] |

| Density | 1.287 g/cm³ | [5] |

| pKa | 9.05 ± 0.50 (Predicted) | [3][5] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | [1] |

| InChI Key | VZALJYJCTCKOHO-HNNXBMFYSA-N | |

| Appearance | Solid | |

| Storage | Sealed in dry, Room Temperature | [5] |

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures are not widely published, a logical pathway can be constructed based on established organic chemistry principles and supplier-provided information, such as the mention of deoxygenation and Weinreb amidation strategies.[1]

Proposed Synthetic Workflow

The synthesis involves a multi-step process focused on the esterification of a 5-phenylpyrrol-3-ol intermediate with N-Tosyl-L-alanine. The chirality of the final product is derived from the L-alanine starting material, necessitating conditions that avoid racemization.

Caption: Proposed synthetic workflow.

Experimental Protocol: Synthesis

This protocol is a representative example. Researchers should optimize conditions based on laboratory-specific equipment and reagents.

Step 1: Activation of N-Tosyl-L-alanine

-

Rationale: The carboxylic acid of N-Tosyl-L-alanine must be activated to facilitate esterification. Conversion to an acid chloride is a common and effective method.

-

Procedure:

-

Suspend N-Tosyl-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude N-Tosyl-L-alaninyl chloride, which should be used immediately in the next step.

-

Step 2: Esterification

-

Rationale: A base-catalyzed coupling between the activated acid and the pyrrole alcohol forms the desired ester bond. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct without interfering with the reaction.

-

Procedure:

-

Dissolve 5-Phenyl-1H-pyrrol-3-ol (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Add triethylamine (2.0 eq) and cool the solution to 0 °C.

-

Dissolve the crude N-Tosyl-L-alaninyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled pyrrole solution.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Step 3: Workup and Purification

-

Rationale: The workup is designed to remove unreacted starting materials, the base, and salts. Purification via column chromatography separates the target compound from byproducts, and recrystallization provides the final, high-purity solid.

-

Procedure:

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Combine the pure fractions and remove the solvent.

-

Perform recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.[1]

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

-

¹H and ¹³C NMR: To confirm the chemical structure by identifying the specific proton and carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight (384.45 g/mol ).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O), sulfonyl (S=O), and N-H bonds.

-

Chiral HPLC: To confirm the enantiomeric purity, ensuring the L-configuration from the starting material is retained.

Applications in Scientific Research

The unique structure of this compound lends itself to several research applications.

Biochemical Reagent and Building Block

As a commercially available biochemical reagent, it serves as a valuable building block for synthesizing more complex molecules in life science and medicinal chemistry research.[1][4] The tosylated alanine ester moiety can be incorporated into larger scaffolds for drug discovery programs.

Chiral Probe in Asymmetric Synthesis

The inherent chirality of the molecule makes it a useful tool in stereochemistry.[1] It can be used in studies involving chiral recognition, where its interactions with other chiral molecules can be monitored to develop new stereoselective reactions or chiral catalysts.[1]

Sensor Development for Biological Samples

There is evidence to suggest the compound is effective for the detection of human urine.[2] It is reported to be sensitive enough to detect concentrations as low as 10 µg/mL and can be analyzed via methods like colorimetric assays.[2] This suggests a potential application in developing novel diagnostic sensors.

Hypothetical Protocol: Colorimetric Detection of a Urine Analyte

-

Rationale: To validate its use as a sensor, one could develop a colorimetric assay where the compound interacts with a specific analyte in urine, leading to a measurable color change. This protocol outlines a proof-of-concept experiment.

-

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in an appropriate organic solvent (e.g., DMSO), ensuring complete dissolution.[4]

-

Preparation of Standards: Prepare a series of known concentrations of a target analyte (e.g., creatinine) in synthetic urine.

-

Assay: In a 96-well microplate, add 10 µL of the compound's stock solution to 190 µL of each standard or urine sample.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes), protected from light.

-

Measurement: Read the absorbance at a predetermined wavelength using a microplate reader.

-

Validation: Plot the absorbance against the analyte concentration to generate a standard curve. The linearity and sensitivity (Limit of Detection) will validate the assay's performance.

-

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the compound's integrity.

-

Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. Specific hazard statements include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place at room temperature to prevent degradation.[5]

Conclusion

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a well-defined chiral molecule with significant potential as a biochemical tool and synthetic building block. Its unique combination of a pyrrole core, a chiral center, and reactive functional groups makes it a subject of interest for asymmetric synthesis, drug discovery, and the development of novel sensor technologies. Adherence to rigorous synthetic, purification, and handling protocols is essential for realizing its full potential in a research setting.

References

-

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

Sources

- 1. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]

- 2. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]

- 6. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [sigmaaldrich.com]

5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate characterization

An In-depth Technical Guide to the Characterization of 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate (CAS No. 99740-00-8). Intended for researchers in drug discovery, chemical biology, and organic synthesis, this document outlines a proposed synthetic pathway and a suite of analytical methodologies for structural verification and purity assessment. The guide integrates established chemical principles with practical, field-proven protocols for spectroscopic and chromatographic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Each section is designed to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the characterization process.

Introduction and Molecular Overview

5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate is a complex organic molecule featuring a multi-functional architecture.[1] Its structure is defined by a central 1H-pyrrole ring substituted at the 5-position with a phenyl group and at the 3-position with an ester-linked N-tosylated L-alanine moiety.[1] The presence of the L-alanine residue introduces a chiral center, making the compound stereochemically significant and potentially useful in asymmetric synthesis or for stereospecific interactions with biological targets.[1]